molecular formula C13H11Cl2N3O B2443257 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1153509-37-5

2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2443257
CAS No.: 1153509-37-5
M. Wt: 296.15
InChI Key: LRIGQGRBPIAJNK-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, a carboxamide group at the 4 position, and a pyridin-2-yl ethyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloropyridine and 2-pyridyl ethylamine.

    Formation of Intermediate: The 2,6-dichloropyridine undergoes a nucleophilic substitution reaction with 2-pyridyl ethylamine to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable carboxylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2,6-Dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of the compound.

    Pyridin-2-yl ethylamine: Another precursor used in the synthesis.

    Other Pyridine Derivatives: Compounds with similar structures but different substituents.

Uniqueness

2,6-Dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-N-(1-pyridin-2-ylethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8(10-4-2-3-5-16-10)17-13(19)9-6-11(14)18-12(15)7-9/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIGQGRBPIAJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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